4-(三氟甲基)苯基三氟甲磺酸酯

描述

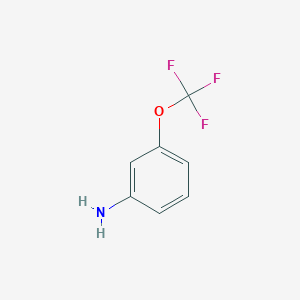

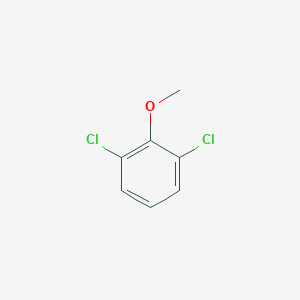

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate is a chemical compound utilized in various organic syntheses. It's known for its role as a catalyst or reagent in facilitating diverse chemical transformations.

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate-related compounds involves the use of Lewis acid catalysts like scandium trifluoromethanesulfonate. This catalyst shows high activity in acylation reactions, especially in selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Molecular Structure Analysis

The molecular structure of related compounds, like methyl trifluoromethanesulfonate, has been studied using methods like gas electron diffraction, revealing insights into their conformational properties. These studies are essential for understanding the reactivity and interaction of these compounds (Trautner et al., 1999).

Chemical Reactions and Properties

Trifluoromethanesulfonic acid, a closely related compound, is used in electrophilic aromatic substitution reactions, the formation of carbon-carbon, and carbon-heteroatom bonds. Its high protonating power and low nucleophilicity make it an efficient reagent in synthesizing new organic compounds (Kazakova & Vasilyev, 2017).

Physical Properties Analysis

The physical properties of 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate-related compounds like fluorinated polyimides, which are synthesized using trifluoromethanesulfonic acid, show good solubility in polar organic solvents and excellent thermal stability. These properties are crucial for their application in various fields (Yin et al., 2005).

Chemical Properties Analysis

Compounds like trifluoromethyl sulfone and sulfoxide, derived from trifluoromethane, are used for nucleophilic trifluoromethylation, indicating the versatile chemical properties of trifluoromethane derivatives. This methodology provides a convenient route for efficient trifluoromethylation (Prakash et al., 2003).

科学研究应用

催化和活化:

- 三氟甲磺酸酯用作酰化反应中的催化剂,有助于修饰醇和羧酸。具体而言,三氟甲磺酸钬已显示出显着的催化活性,可催化酸酐与醇的酰化或羧酸与醇的酯化,特别有效地选择性地大环内酯化羟基羧酸 (Ishihara, Kubota, Kurihara & Yamamoto, 1996).

有机合成:

- 三氟甲磺酸酯由于其高质子化能力和低亲核性,在合成新有机化合物中发挥着重要作用。它们已被用于亲电芳香取代反应、碳-碳和碳-杂原子键的形成以及其他类型的合成中 (Kazakova & Vasilyev, 2017).

亲电三氟甲基化:

- 已使用苯三氟甲基亚砜合成了新的亲电三氟甲基化剂,包括各种 S-(三氟甲基)苯基磺鎓三氟甲磺酸盐。这些试剂已用于在温和条件下对各种芳香化合物进行三氟甲基化 (Yang, Kirchmeier & Shreeve, 1998).

亲核三氟甲基化:

- 三氟甲基砜或亚砜已用于各种亲电试剂的亲核三氟甲基化,充当“CF3-”合成子。该方法为三氟甲基化提供了有效的途径,使这些化合物在合成化学中得到广泛应用 (Prakash, Hu & Olah, 2003).

高分子科学:

- 在材料科学领域,三氟甲磺酸酯参与了新型聚酰亚胺的合成和表征。这些材料表现出优异的性能,如热稳定性、机械强度和在有机溶剂中的溶解性,这对于包括电子和涂层在内的各种应用至关重要 (Yin et al., 2005).

安全和危害

未来方向

The future directions of “4-(Trifluoromethyl)phenyl trifluoromethanesulfonate” could involve its use in the synthesis of pharmaceutical agents requiring single enantiomers , and in the one pot synthesis of carbazoles by palladium-catalyzed N-arylation of anilines with phenyl triflate followed by oxidative coupling .

属性

IUPAC Name |

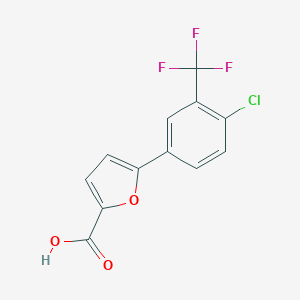

[4-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O3S/c9-7(10,11)5-1-3-6(4-2-5)17-18(15,16)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHQEXVEXPOXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30441866 | |

| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

CAS RN |

146397-87-7 | |

| Record name | 4-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30441866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

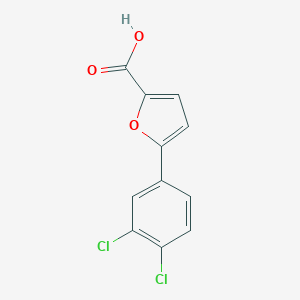

![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

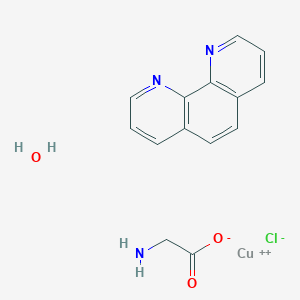

![5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid](/img/structure/B52508.png)

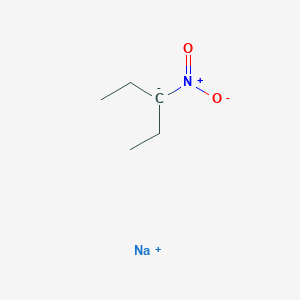

![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)